1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

Lipophilicity Drug Discovery Physicochemical Profiling

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea (C15H29N3O, MW 267.41) is a trisubstituted urea featuring a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) core and an N-cyclopentyl substituent. It belongs to the broader class of piperidinyl ureas explored in discovery programs targeting fatty acid amide hydrolase (FAAH), chemokine receptors (CXCR3), and tankyrase enzymes, though the compound is primarily listed as a screening collection item and synthetic building block rather than a fully profiled drug candidate.

Molecular Formula C15H29N3O
Molecular Weight 267.41 g/mol
Cat. No. B4770012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Molecular FormulaC15H29N3O
Molecular Weight267.41 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC(=O)NC2CCCC2)C
InChIInChI=1S/C15H29N3O/c1-14(2)9-12(10-15(3,4)18-14)17-13(19)16-11-7-5-6-8-11/h11-12,18H,5-10H2,1-4H3,(H2,16,17,19)
InChIKeyAUAVIWVCIJPHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea – Physicochemical Identity & Procurement Baseline for a Sterically-Hindered Urea Research Compound


1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea (C15H29N3O, MW 267.41) is a trisubstituted urea featuring a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) core and an N-cyclopentyl substituent . It belongs to the broader class of piperidinyl ureas explored in discovery programs targeting fatty acid amide hydrolase (FAAH), chemokine receptors (CXCR3), and tankyrase enzymes, though the compound is primarily listed as a screening collection item and synthetic building block rather than a fully profiled drug candidate [1]. Its unique substitution pattern imparts distinct lipophilicity and hydrogen-bonding capacity compared to simpler analogs.

Why 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea Cannot Be Replaced by a Generic Piperidinyl Urea – Structural Determinants of Property Divergence


Attempting to substitute 1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea with a generic piperidinyl urea (e.g., N-(1-ethyl-4-piperidinyl)-N'-propylurea) would ignore critical differences in three key physicochemical drivers: lipophilicity, hydrogen-bond donor count, and steric encumbrance at the piperidine C2/C6 positions . These differences directly influence target engagement, metabolic stability, and solubility. The methyl substitution at the 2,6 positions alters the reactivity and metabolism of the piperidine ring, which can lead to distinct outcomes in biological assays and synthetic applications [1]. Therefore, selection based solely on scaffold similarity is insufficient for rigorous research workflows.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea vs. Closest Analogs


Lipophilicity (LogP) Comparison: 1.68-Log Unit Increase Over a Structurally Similar Screening Analog

Against the close analog N-(1-ethyl-4-piperidinyl)-N'-propylurea (93% 2D similarity ), 1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea demonstrates a substantially higher computed partition coefficient (CLogP = 2.61 vs. 0.93), a difference of 1.68 log units . This shift is driven by the combination of the N-cyclopentyl group and the four methyl substituents on the piperidine ring.

Lipophilicity Drug Discovery Physicochemical Profiling

Hydrogen-Bond Donor (HBD) Count: Increased HBD Capacity Relative to Simple Piperidinyl Ureas

The target compound possesses three hydrogen-bond donor (HBD) atoms compared to two for the analog N-(1-ethyl-4-piperidinyl)-N'-propylurea . This additional HBD arises from the secondary amine of the piperidine ring, which is unmasked (NH) in the target compound but alkylated in many simpler analogs.

Hydrogen Bonding Medicinal Chemistry Structure-Property Relationships

Topological Polar Surface Area (tPSA) Differentiation: A 8.8 Ų Increase Over a 93%-Similar Analog

The topological polar surface area (tPSA) of 1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is 53.2 Ų, compared to 44.4 Ų for N-(1-ethyl-4-piperidinyl)-N'-propylurea . This 8.8 Ų difference reflects the additional polar surface contributed by the secondary amine in the piperidine ring.

Polar Surface Area Drug-likeness Physicochemical Profiling

Piperidine Ring Steric Hindrance: Metabolic Stability Implications from CYP-Mediated Ring Contraction Literature

The 2,2,6,6-tetramethyl substitution on the piperidine ring introduces significant steric hindrance. Literature indicates that the 2,2,6,6-tetramethylpiperidine moiety undergoes a distinct cytochrome P450-mediated ring contraction to a 2,2-dimethylpyrrolidine, a metabolic pathway not available to unsubstituted or mono-substituted piperidine ureas [1]. This unique metabolic liability is a direct consequence of the TMP group and would not be observed in analogs lacking this feature.

Metabolic Stability Steric Effects Cytochrome P450

Evidence-Backed Application Scenarios for 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea


CNS Drug Discovery and Blood-Brain Barrier Penetration Optimization

With a LogP of 2.61—substantially higher than the comparator N-(1-ethyl-4-piperidinyl)-N'-propylurea (LogP 0.93)—1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is positioned as a starting scaffold for CNS-penetrant probes or lead compounds . Its moderate tPSA (53.2 Ų) further supports potential brain exposure, making it suitable for initial screening in neurological target programs where simpler piperidinyl ureas may fail to cross the blood-brain barrier.

Metabolic Pathway Profiling and Unique Metabolite Identification

The 2,2,6,6-tetramethylpiperidine (TMP) motif in this compound commits it to a unique CYP-catalyzed ring-contraction pathway, generating metabolites not observed with unsubstituted piperidine ureas [1]. This property makes the compound a valuable tool for laboratories studying CYP-mediated metabolism of hindered amines or for use as a reference standard in metabolite identification workflows.

Fragment-Based or Structure-Activity Relationship (SAR) Builder Libraries

As a screening library compound with defined physicochemical distinctiveness (3 HBD, LogP 2.61, tPSA 53.2 Ų), this urea can serve as a starting point for SAR exploration at targets where hydrogen-bond donor capacity and lipophilicity are critical for binding . Its availability from commercial screening suppliers makes it a practical choice for hit-to-lead expansion without the need for complex custom synthesis.

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